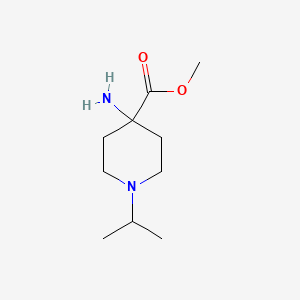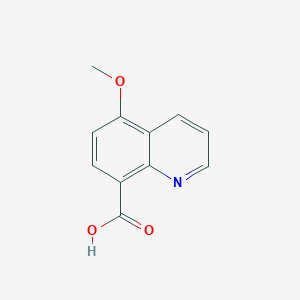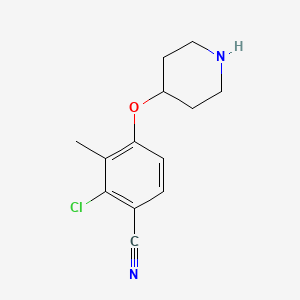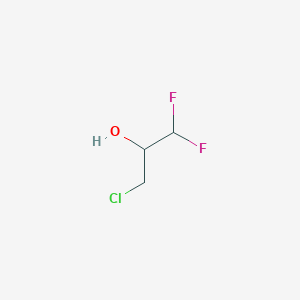amine](/img/structure/B12088355.png)
[(2,5-Dimethylphenyl)methyl](2-methylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a 2-methylpropyl group
准备方法
合成路线和反应条件
(2,5-二甲基苯基)甲基胺的合成通常涉及在碱性条件下用 2-甲基丙基卤化物烷基化 2,5-二甲基苄胺。该反应可以使用氢化钠或碳酸钾作为碱,在非质子溶剂中进行,例如二甲基甲酰胺 (DMF) 或四氢呋喃 (THF)。该反应通常在升高的温度下进行以确保完全转化。
工业生产方法
在工业规模上,(2,5-二甲基苯基)甲基胺的生产可能涉及连续流动工艺以提高效率和产量。可以使用钯或镍等催化剂来促进烷基化反应。使用自动化系统和反应器可以帮助保持一致的反应条件并扩大生产规模。
化学反应分析
反应类型
(2,5-二甲基苯基)甲基胺会发生多种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化成相应的亚胺或腈。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂将该化合物转化为仲胺或叔胺。
取代: 苄胺部分可以进行亲电芳香取代反应,例如硝化或卤化,以在芳香环上引入额外的官能团。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂或甲醇中的硼氢化钠。
取代: 用硝酸和硫酸进行硝化,在路易斯酸催化剂存在下用溴或氯进行卤化。
形成的主要产物
氧化: 亚胺,腈。
还原: 仲胺或叔胺。
取代: 原化合物的硝基或卤代衍生物。
科学研究应用
(2,5-二甲基苯基)甲基胺在科学研究中有多种应用:
化学: 用作有机合成中制备更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与各种生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括用作药物开发的前体。
工业: 用于生产具有特定性能的特种化学品和材料。
作用机制
(2,5-二甲基苯基)甲基胺的作用机制涉及其与酶或受体等分子靶标的相互作用。该化合物可以作为特定途径的抑制剂或激活剂,具体取决于其结构和官能团。参与的具体分子靶标和途径会因具体应用和使用环境而异。
相似化合物的比较
(2,5-二甲基苯基)甲基胺可以与其他类似化合物进行比较,例如:
苄胺: 没有甲基取代的母体化合物。
2,5-二甲基苄胺: 结构相似,但没有 2-甲基丙基基团。
N-苄基-2-甲基丙基胺: 结构相似,但在苄基上没有甲基取代。
(2,5-二甲基苯基)甲基胺的独特性在于其特定的取代模式,这会影响其反应性和与其他分子的相互作用。
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-7-11(3)5-6-12(13)4/h5-7,10,14H,8-9H2,1-4H3 |
InChI 键 |
QVTZCPCUFOKBNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CNCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)


![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)

![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)

